1-(Prop-2-yn-1-yl)naphthalene
Overview
Description
1-(Prop-2-yn-1-yl)naphthalene is an organic compound with the molecular formula C13H10 It is a derivative of naphthalene, where a prop-2-yn-1-yl group is attached to the first carbon of the naphthalene ring
Mechanism of Action
Target of Action
It is known to interact with molecular oxygen .
Mode of Action
1-(Prop-2-yn-1-yl)naphthalene acts as a photosensitizer . It interacts with its targets through energy transfer and a single electron transfer pathway . This interaction generates singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), which play an important role in the reaction .
Biochemical Pathways
The compound is involved in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . This process occurs in the absence of an external photosensitizer and leads to the formation of corresponding formamides .
Pharmacokinetics
Its molecular weight is 18222 , which could potentially influence its bioavailability.
Result of Action
The action of this compound results in the formation of corresponding formamides .
Action Environment
It is known that the compound can function in the absence of an external photosensitizer , suggesting that it may be relatively stable and effective in various environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)naphthalene can be synthesized through a high-temperature chemical microreactor under combustion-like conditions. The synthesis involves the reaction of the 2-naphthyl radical (C10H7) with allene (C3H4) and methylacetylene (C3H4) at elevated temperatures (around 1300 ± 35 K). The reaction proceeds through the initial addition of the 2-naphthyl radical to the π-electron density of the allene and methylacetylene reactants, followed by isomerization and termination via atomic hydrogen losses .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar high-temperature reactions and the use of specialized chemical reactors to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the alkyne group to form alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include naphthalene derivatives with oxidized side chains.
Reduction: Products include naphthalene derivatives with reduced alkyne groups.
Substitution: Products include halogenated naphthalene derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and other organic compounds.
Biology: The compound can be used in studies involving the interaction of PAHs with biological systems.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 2-(Prop-2-yn-1-yl)naphthalene
- 2-(Prop-1-yn-1-yl)naphthalene
- 2-(Propa-1,2-dien-1-yl)naphthalene
Uniqueness: 1-(Prop-2-yn-1-yl)naphthalene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds
Properties
IUPAC Name |
1-prop-2-ynylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h1,3-5,7-10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKFTGZCXNIAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558041 | |
Record name | 1-(Prop-2-yn-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20009-31-8 | |
Record name | 1-(Prop-2-yn-1-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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